molecular formula C25H23N3O3S2 B2882275 (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide CAS No. 587841-65-4

(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B2882275
CAS No.: 587841-65-4
M. Wt: 477.6
InChI Key: JLHOUUOBCKOAAA-XNTDXEJSSA-N
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Description

The compound (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide is a synthetic organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes an indole ring, a sulfonyl group, and a prop-2-enamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amide Formation: The sulfonylated indole is reacted with an isocyanate to form the carbamothioyl group.

    Alkene Formation: The final step involves the formation of the prop-2-enamide moiety through a Knoevenagel condensation reaction between an aldehyde and a malonic ester, followed by decarboxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the alkene moiety.

    Reduction: Reduction reactions can target the sulfonyl group and the alkene moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the indole ring can lead to the formation of oxindole derivatives.

    Reduction: Reduction of the sulfonyl group can yield thiol derivatives.

    Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity.

Medicine

The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-phenylprop-2-enamide
  • (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-chlorophenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide lies in its specific combination of functional groups and structural features. The presence of the indole ring, sulfonyl group, and prop-2-enamide moiety provides a distinct chemical profile that can lead to unique biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

(E)-N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-18-6-8-19(9-7-18)10-15-24(29)27-25(32)26-21-11-13-22(14-12-21)33(30,31)28-17-16-20-4-2-3-5-23(20)28/h2-15H,16-17H2,1H3,(H2,26,27,29,32)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHOUUOBCKOAAA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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